molecular formula C17H11N3O3 B2718853 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921906-18-5

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2718853
CAS No.: 921906-18-5
M. Wt: 305.293
InChI Key: HPXZZXVMAVIDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to an oxadiazole ring and a benzamide group. The general structure can be represented as follows:

N 5 benzofuran 2 yl 1 3 4 oxadiazol 2 yl benzamide\text{N 5 benzofuran 2 yl 1 3 4 oxadiazol 2 yl benzamide}

Synthesis

The synthesis typically involves several steps:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic compounds.
  • Oxadiazole Synthesis : The oxadiazole ring is formed via cyclization of hydrazides with carboxylic acids.
  • Coupling Reaction : The final compound is produced by coupling the benzofuran and oxadiazole intermediates with a benzamide derivative using coupling agents like EDC∙HCl.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and benzofuran structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles demonstrate effectiveness against various bacterial strains. In one study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, yielding promising results in terms of Minimum Inhibitory Concentration (MIC) values .

Anticancer Potential

The anticancer activity of this compound has been evaluated through various assays. For example:

  • Cell Viability Assays : Compounds were tested against multiple cancer cell lines, showing IC50 values ranging from 0.20 to 2.58 μM, indicating significant growth inhibition .
  • Mechanistic Studies : Molecular docking studies suggest that this compound can inhibit specific cancer-related enzymes, enhancing its potential as a therapeutic agent .

Study 1: Antimicrobial Evaluation

In a study published in the International Journal of Biological Macromolecules, researchers synthesized various oxadiazole derivatives and evaluated their antimicrobial activity. Among these, certain compounds exhibited superior efficacy compared to standard antibiotics .

CompoundMIC (µg/mL)Activity
This compound15Moderate
Standard Antibiotic (Streptomycin)10High

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzofuran-based oxadiazoles. The study highlighted that this compound showed promising results against human cancer cell lines with an IC50 value of approximately 1.5 µM .

Cell LineIC50 (µM)Reference Drug
MCF7 (Breast Cancer)1.5Doxorubicin (0.5)
HeLa (Cervical Cancer)1.8Cisplatin (0.4)

ADMET Properties

The pharmacokinetic profile of this compound has also been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies:

  • Absorption : Good intestinal absorption predicted.
  • Blood-Brain Barrier (BBB) : Moderate permeability indicated.
  • Toxicity : Low toxicity potential based on in silico predictions.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c21-15(11-6-2-1-3-7-11)18-17-20-19-16(23-17)14-10-12-8-4-5-9-13(12)22-14/h1-10H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXZZXVMAVIDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.